2-(1-Methoxycyclopropyl)acetic acid
Overview
Description
2-(1-Methoxycyclopropyl)acetic acid is an organic compound with the molecular formula C6H10O3 It is characterized by a cyclopropyl ring substituted with a methoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclopropyl)acetic acid typically involves the reaction of cyclopropyl derivatives with methoxy and acetic acid groups. One common method includes the reaction of cyclopropylcarbinol with methoxyacetic acid under acidic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a strong acid like hydrochloric acid to catalyze the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as distillation or recrystallization, to achieve the desired purity levels. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxycyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
2-(1-Methoxycyclopropyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methoxycyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and cyclopropyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropaneacetic acid: Similar structure but lacks the methoxy group.
Methoxyacetic acid: Contains a methoxy group but lacks the cyclopropyl ring.
Cyclopropylcarbinol: Contains a cyclopropyl ring but lacks the acetic acid moiety.
Uniqueness
2-(1-Methoxycyclopropyl)acetic acid is unique due to the presence of both the methoxy group and the cyclopropyl ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-methoxycyclopropyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPHNERIMKBGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546448-89-8 | |
Record name | 2-(1-methoxycyclopropyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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